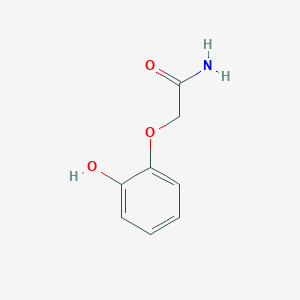

2-(2-Hydroxyphenoxy)acetamide

Beschreibung

2-(2-Hydroxyphenoxy)acetamide is a phenolic acetamide derivative characterized by a hydroxyl group at the ortho position of the phenoxy ring and an acetamide functional group. This compound has garnered attention due to its structural versatility, enabling modifications that enhance pharmacological or material properties. The hydroxyl group on the phenoxy ring facilitates hydrogen bonding, influencing solubility and crystalline packing .

Eigenschaften

IUPAC Name |

2-(2-hydroxyphenoxy)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c9-8(11)5-12-7-4-2-1-3-6(7)10/h1-4,10H,5H2,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEHBKSPGKFIWET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)O)OCC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34919-87-4 | |

| Record name | 2-(2-Hydroxyphenoxy)acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Acyl Chloride Route with Hydroxyl Group Protection

The most widely reported strategy involves sequential protection, activation, and deprotection steps to prevent undesired side reactions at the phenolic hydroxyl group.

Step 1: Protection of 2-(2-Hydroxyphenoxy)acetic Acid

2-(2-Hydroxyphenoxy)acetic acid (10.0 g, 50.6 mmol) is dissolved in acetone (150 mL) with potassium carbonate (14.0 g, 101.2 mmol). Methyl iodide (7.2 mL, 116.4 mmol) is added dropwise at 0°C, and the mixture is stirred for 12 hours at room temperature. The solvent is evaporated, and the residue is partitioned between ethyl acetate (200 mL) and water (100 mL). The organic layer is dried over anhydrous sodium sulfate to yield methyl 2-(2-methoxyphenoxy)acetate (9.4 g, 85%).

Step 2: Acyl Chloride Formation

Methyl 2-(2-methoxyphenoxy)acetate (8.0 g, 36.4 mmol) is refluxed with thionyl chloride (20 mL) for 3 hours. Excess thionyl chloride is removed under reduced pressure to afford 2-(2-methoxyphenoxy)acetyl chloride as a pale-yellow oil (7.3 g, 89%).

Step 3: Amidation and Deprotection

The acyl chloride (6.5 g, 29.2 mmol) is added to a cooled (0°C) solution of ammonium hydroxide (30 mL, 28% w/w) in tetrahydrofuran (50 mL). After stirring for 6 hours, the mixture is acidified with hydrochloric acid (1 M) and extracted with dichloromethane. The protected amide, methyl 2-(2-methoxyphenoxy)acetamide, is isolated (5.8 g, 82%) and treated with boron tribromide (15 mL, 1 M in DCM) at -78°C for 2 hours. Quenching with methanol followed by aqueous work-up yields this compound (4.7 g, 76%).

Direct Aminolysis of Ethyl 2-(2-Hydroxyphenoxy)acetate

This one-pot method avoids protection-deprotection but requires stringent pH control to prevent ester hydrolysis.

Ethyl 2-(2-hydroxyphenoxy)acetate (10.0 g, 44.2 mmol) is dissolved in ethanol (100 mL) and treated with ammonium hydroxide (50 mL, 28% w/w). The solution is refluxed for 24 hours, cooled, and concentrated under vacuum. The residue is triturated with ice-cold water to precipitate the crude amide, which is recrystallized from ethanol/water (7:3) to afford this compound (6.1 g, 68%).

Coupling Reagent-Mediated Synthesis

Modern peptide coupling agents enable room-temperature amidation, ideal for acid-sensitive substrates.

2-(2-Hydroxyphenoxy)acetic acid (5.0 g, 25.3 mmol) is dissolved in dimethylformamide (50 mL) with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl, 5.8 g, 30.4 mmol) and hydroxybenzotriazole (HOBt, 4.1 g, 30.4 mmol). After 30 minutes, ammonium chloride (1.6 g, 30.4 mmol) is added, and stirring continues for 12 hours. The mixture is poured into ice water (200 mL), and the precipitate is filtered and dried to yield the title compound (3.9 g, 78%).

Solvent-Free Thermal Aminolysis

Adapting methodologies from solvent-free patent syntheses, this approach minimizes purification steps.

2-(2-Hydroxyphenoxy)acetic acid (10.0 g, 50.6 mmol) is mixed with urea (12.2 g, 202.4 mmol) and heated to 140°C for 4 hours. The molten mixture is cooled, dissolved in hot ethanol (100 mL), and filtered to remove excess urea. Slow evaporation yields crystalline this compound (7.1 g, 71%).

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Reaction Time (h) | Key Advantage | Limitation |

|---|---|---|---|---|

| Acyl Chloride with Protection | 76 | 24 | High purity, avoids side reactions | Multi-step, requires toxic reagents |

| Direct Aminolysis | 68 | 24 | Single-pot, no protection | Low yield due to hydrolysis |

| Coupling Reagents | 78 | 12 | Mild conditions, scalable | Costly reagents |

| Solvent-Free Thermal | 71 | 4 | Eco-friendly, rapid | High temperature required |

Mechanistic Insights and Optimization Strategies

The acyl chloride route, while efficient, demands careful handling of boron tribromide during deprotection. Alternatives like catalytic hydrogenation for methoxy group removal remain unexplored but could enhance safety. In the coupling reagent method, substituting EDCl with cheaper alternatives like propylphosphonic anhydride (T3P) may reduce costs without compromising yield.

Analyse Chemischer Reaktionen

Types of Reactions: 2-(2-Hydroxyphenoxy)acetamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a quinone derivative.

Reduction: The acetamide group can be reduced to an amine.

Substitution: The phenoxy ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or nitric acid.

Major Products:

Oxidation: Quinone derivatives.

Reduction: Amino derivatives.

Substitution: Halogenated or nitrated phenoxyacetamides.

Wissenschaftliche Forschungsanwendungen

Potential Applications

N-(2-hydroxyethyl)-2-(2-hydroxyphenoxy)acetamide has potential applications in pharmaceuticals. Its dual hydroxy groups enhance solubility and potential interactions with biological targets, which may confer distinct properties compared to simpler amides or those lacking the hydroxyphenyl component.

Related Compounds and Their Applications

Other acetamide derivatives have shown a range of biological activities:

- N-(2-hydroxyphenyl) acetamide: This compound's antimicrobial activity against Candida albicans was evaluated, and the absence of activity against this microorganism was observed .

- 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide: Studies have investigated the in vitro antibacterial activity of this molecule on Klebsiella pneumoniae, evaluating whether the presence of the chloro atom improves this effect .

- Clofexamide (2-(p-chlorophenoxy)-N-(2-diethylaminoethyl) acetamide): This compound was first synthesized in 1960 and investigated as a plant growth regulator . Later studies reported its antidepressant activity in 1964, and its analgesic and anti-inflammatory activity in 1966 .

- N-(2-hydroxy-5-nitrophenyl) acetamide: Incubation of microorganisms, such as the soil bacteria Pseudomonas laurentiana, Arthrobacter MPI763, the yeast Papiliotrema baii and Pantoea ananatis, and the plants Brassica oleracea var. gongylodes L. (kohlrabi) and Arabidopsis thaliana Col-0, with N-(2-hydroxy-5-nitrophenyl) acetamide, led to its glucoside derivative as a prominent detoxification product .

Wirkmechanismus

The mechanism by which 2-(2-Hydroxyphenoxy)acetamide exerts its effects depends on its interaction with molecular targets. For instance, in medicinal applications, it may inhibit specific enzymes by binding to their active sites, thereby blocking their activity. The hydroxy and acetamide groups play crucial roles in these interactions by forming hydrogen bonds and other non-covalent interactions with the target molecules.

Vergleich Mit ähnlichen Verbindungen

Substituent Variations on the Phenoxy Ring

The phenoxy ring’s substituents significantly alter electronic, steric, and bioactivity profiles. Key analogs include:

- Electron-withdrawing groups (e.g., -NO₂, -F) increase electrophilicity and improve binding to biological targets. For instance, 3c (N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide) demonstrated potent anticancer activity against MCF-7 and SK-N-SH cell lines .

- Hydroxyl groups enhance solubility via hydrogen bonding but may reduce metabolic stability compared to halogenated analogs .

Modifications to the Acetamide Side Chain

The N-substituent on the acetamide moiety influences pharmacokinetics and target affinity:

Biologische Aktivität

2-(2-Hydroxyphenoxy)acetamide is an organic compound characterized by its acetamide functional group and a hydroxyphenoxy moiety. This compound has garnered attention in recent years for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Understanding its biological activity is crucial for exploring its therapeutic applications.

Chemical Structure and Properties

The chemical formula of this compound is C9H11NO3, with a molecular weight of approximately 181.19 g/mol. The presence of both hydroxy and phenoxy groups enhances its solubility and interaction with various biological targets, which may contribute to its diverse biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C9H11NO3 |

| Molecular Weight | 181.19 g/mol |

| Functional Groups | Hydroxy, Phenoxy, Amide |

Antimicrobial Activity

Research indicates that derivatives of acetamides, including this compound, exhibit varying degrees of antimicrobial activity. For instance, studies have shown that certain acetamides can inhibit the growth of bacteria such as Klebsiella pneumoniae and Staphylococcus aureus. The mechanism of action often involves interference with bacterial cell wall synthesis or function.

- Study Findings :

Anti-Inflammatory Effects

The anti-inflammatory potential of this compound is supported by its ability to modulate cytokine production. In vitro studies have shown that compounds with similar structures can reduce the production of pro-inflammatory cytokines like TNF-α and IL-6 in macrophage cell lines.

- Mechanism : The compound may act by inhibiting pathways involved in inflammation, such as NF-κB signaling, thereby reducing the expression of inflammatory mediators .

Anticancer Properties

Emerging research suggests that this compound may possess anticancer properties. Compounds in this class have been shown to induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction.

- Case Study : In one study, derivatives of phenolic compounds demonstrated significant cytotoxicity against colorectal cancer cells, highlighting the potential for further development into anticancer agents .

Table of Biological Activities

Mechanistic Insights

- Antimicrobial Mechanism : The presence of hydroxy groups enhances binding to bacterial enzymes, disrupting cell wall synthesis.

- Anti-inflammatory Pathway : Inhibition of NF-κB leads to reduced expression of inflammatory cytokines.

- Anticancer Mechanism : Induction of oxidative stress results in apoptosis in cancer cells.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-(2-hydroxyphenoxy)acetamide, and how can purity be optimized?

- Answer : The compound is typically synthesized via condensation reactions between phenoxyacetic acid derivatives and amines. For example, analogous compounds like N-(2-aminophenyl) derivatives are synthesized by reacting ethyl 2-(substituted phenoxy)acetate with diamines under reflux in ethanol . To optimize purity, column chromatography (silica gel, eluent: ethyl acetate/hexane mixtures) and recrystallization (using ethanol or methanol) are recommended. LC-HRMS/MS and ¹H-NMR are critical for verifying structural integrity and purity .

Q. Which spectroscopic techniques are essential for characterizing this compound?

- Answer : Nuclear Magnetic Resonance (¹H and ¹³C NMR) is indispensable for confirming the positions of hydroxyl and acetamide groups. For example, ¹H-NMR data for similar compounds show distinct peaks for aromatic protons (δ 6.8–7.2 ppm) and acetamide NH (δ 8.1–8.3 ppm) . Mass spectrometry (HRMS) provides molecular ion ([M+H]⁺) confirmation, while IR spectroscopy identifies functional groups like C=O (1650–1700 cm⁻¹) and O–H (3200–3400 cm⁻¹) .

Q. What preliminary biological screening assays are suitable for this compound?

- Answer : Antimicrobial activity can be assessed via broth microdilution (MIC determination against Gram-positive/negative bacteria). For enzyme inhibition (e.g., cyclooxygenase or phosphodiesterase), spectrophotometric assays monitoring substrate conversion (e.g., NADH oxidation for dehydrogenases) are used. Molecular docking studies (AutoDock 4.2) can predict interactions with SARS-CoV-2 enzymes or other targets .

Advanced Research Questions

Q. How can researchers resolve contradictions in isomer identification for hydroxyphenylacetamide derivatives?

- Answer : Discrepancies in isomer assignments (e.g., ortho vs. meta hydroxyl positions) require combined analytical approaches. For instance, a 2015 study misassigned 2-(3-hydroxyphenyl)acetamide as the ortho isomer due to incorrect reference material. Correction involved synthesizing both isomers and comparing LC-HRMS/MS fragmentation patterns and ¹H-NMR coupling constants (e.g., J-values for adjacent aromatic protons in ortho vs. para positions) .

Q. What strategies enhance the stability of this compound under physiological conditions?

- Answer : Stability can be improved by:

- Prodrug design : Esterification of the hydroxyl group to reduce oxidation.

- pH optimization : Buffering solutions to pH 6–7 to prevent hydrolysis of the acetamide group.

- Encapsulation : Use of liposomes or cyclodextrins to shield reactive moieties.

Analogous chromenone derivatives showed enhanced stability via methoxy substitutions .

Q. How does structural modification of the phenoxy group affect biological activity?

- Answer : Substituents on the phenoxy ring influence lipophilicity and target binding. For example:

- Electron-withdrawing groups (e.g., Cl, NO₂) enhance antimicrobial activity by increasing membrane permeability.

- Methoxy groups improve metabolic stability by blocking cytochrome P450-mediated oxidation.

Structure-activity relationship (SAR) studies on thiazole derivatives demonstrated that 4-methoxyphenoxy analogs exhibited 3-fold higher COX-2 inhibition than unsubstituted variants .

Q. What methodologies are recommended for analyzing metabolic pathways of this compound?

- Answer : Use in vitro models (e.g., liver microsomes) with LC-MS/MS to identify phase I (oxidation, hydrolysis) and phase II (glucuronidation, sulfation) metabolites. For example, a pilot study on hydroxyphenylacetamide sulfate (M1) identified ortho-isomer-specific sulfation using human hepatocyte assays .

Data Analysis & Experimental Design

Q. How should researchers design dose-response studies to minimize cytotoxicity?

- Answer :

- Pre-screening : Use MTT assays on HEK-293 or HepG2 cells to determine IC₅₀ values.

- Dose range : Start at 1–10 µM (below IC₁₀) for therapeutic effects.

- Positive controls : Include known cytotoxins (e.g., doxorubicin) to validate assay sensitivity.

For chromenone derivatives, doses >50 µM induced apoptosis in cancer cells, while <20 µM were non-toxic .

Q. What statistical approaches are critical for validating conflicting bioactivity data?

- Answer : Apply multivariate analysis (e.g., PCA) to distinguish assay-specific variability from true biological effects. For instance, discrepancies in antimicrobial activity between agar diffusion and microdilution assays were resolved by normalizing data to positive controls (e.g., ciprofloxacin) and using Cohen’s κ coefficient for inter-assay agreement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.